

### Chemical structure of BMY-25368 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMY-25368 hydrochloride

Cat. No.: B8449720 Get Quote

An In-Depth Technical Guide to BMY-25368 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BMY-25368 hydrochloride is a potent and long-acting competitive antagonist of the histamine H2 receptor.[1][2][3] As a member of the anti-ulcer agent class of compounds, it has demonstrated significant efficacy in the inhibition of gastric acid secretion.[1][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and experimental protocols related to BMY-25368 hydrochloride, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

#### **Chemical Structure and Physicochemical Properties**

**BMY-25368 hydrochloride** is chemically identified as 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride.[1] The compound is achiral and possesses the key structural features necessary for its potent histamine H2 receptor antagonism.



| Property                        | Value                                                                                                    | Reference |
|---------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                      | 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]<br>cyclobut-3-ene-1,2-<br>dione;hydrochloride | [1]       |
| Synonyms                        | SKF 94482 hydrochloride                                                                                  | [1]       |
| Molecular Formula               | C19H26CIN3O3                                                                                             | [1][2]    |
| Molecular Weight                | 379.88 g/mol                                                                                             | [1][2]    |
| CAS Number                      | 86134-36-3                                                                                               | [1]       |
| SMILES                          | C1CCN(CC1)Cc2cccc(c2)OCC<br>CNc3c(c(=O)c3=O)N.Cl                                                         |           |
| InChIKey                        | BCFLXSGCJYZLCU-<br>UHFFFAOYSA-N                                                                          | [1]       |
| Appearance                      | Solid powder                                                                                             | [1]       |
| Hydrogen Bond Donor Count       | 3                                                                                                        | [1]       |
| Hydrogen Bond Acceptor<br>Count | 6                                                                                                        | [1]       |
| Rotatable Bond Count            | 8                                                                                                        | [1]       |

#### **Mechanism of Action**

**BMY-25368 hydrochloride** functions as a competitive antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR). In the parietal cells of the gastric mucosa, histamine binding to the H2 receptor stimulates a signaling cascade that results in the secretion of gastric acid. By competitively binding to this receptor, **BMY-25368 hydrochloride** blocks the action of histamine, thereby inhibiting downstream signaling and reducing gastric acid secretion.[1][2][3] This antagonism has been demonstrated against gastric secretion stimulated not only by histamine but also by pentagastrin, bethanechol, and food.[1][3]





Click to download full resolution via product page

Histamine H2 Receptor Signaling and BMY-25368 Antagonism

## **Pharmacological Activity and Potency**

Studies have demonstrated that **BMY-25368 hydrochloride** is a highly potent inhibitor of gastric acid secretion with a prolonged duration of action.

#### **Comparative Potency in Canine Models**

In studies using Heidenhain pouch dogs, BMY-25368 was found to be significantly more potent than ranitidine, a well-established H2 receptor antagonist.[3]



| Administration<br>Route      | Comparison                                                  | Potency of BMY-<br>25368 vs.<br>Ranitidine | Reference |
|------------------------------|-------------------------------------------------------------|--------------------------------------------|-----------|
| Intravenous (bolus)          | Inhibition of histamine-<br>stimulated gastric<br>secretion | 9 times more potent                        | [3]       |
| Oral                         | Inhibition of secretagogue-induced gastric secretion        | 2.8 to 4.4 times more potent               | [3]       |
| Oral                         | Inhibition of aspirin-<br>induced gastric<br>lesions        | 9 times more potent                        | [3]       |
| Oral (1-3 hours post-dose)   | Inhibition of histamine-<br>stimulated gastric<br>secretion | 3.2 times more potent                      | [3]       |
| Oral (10-12 hours post-dose) | Inhibition of histamine-<br>stimulated gastric<br>secretion | 28 times more potent                       | [3]       |

#### **Dose-Response in Equine Models**

The efficacy of BMY-25368 has also been evaluated in horses, demonstrating a clear dose-dependent effect on gastric pH.[4][5][6]



| Intramuscular Dose<br>(mg/kg) | Effect on Gastric<br>Acidity                           | Duration of Action | Reference |
|-------------------------------|--------------------------------------------------------|--------------------|-----------|
| 0.02                          | Decrease in H+<br>concentration,<br>increase in pH     | -                  | [4][5][6] |
| 0.11                          | Dose-dependent<br>decrease in H+ and<br>increase in pH | -                  | [4][5][6] |
| 0.22                          | Sustained high pH                                      | > 4 hours          | [4][5][6] |
| 1.10                          | Sustained high pH                                      | > 4 hours          | [4][5][6] |

# Experimental Protocols Inhibition of Gastric Secretion in Heidenhain Pouch Dogs

- Objective: To compare the potency and duration of action of BMY-25368 with ranitidine in inhibiting gastric acid secretion.
- Animal Model: Female beagle dogs with chronic Heidenhain gastric pouches.
- Intravenous Administration Protocol:
  - Dogs were fasted for 18 hours with free access to water.
  - A continuous intravenous infusion of histamine was administered to stimulate gastric acid secretion.
  - BMY-25368 or ranitidine was administered as a bolus intravenous injection.
  - Gastric juice was collected every 15 minutes, and the volume and acid concentration were measured.
- Oral Administration Protocol:



- Dogs were fasted as described above.
- BMY-25368 or ranitidine was administered orally.
- After a specified time, gastric acid secretion was stimulated with histamine, pentagastrin, bethanechol, or a meal.
- Gastric juice was collected and analyzed as in the intravenous protocol.
- Aspirin-Induced Gastric Lesion Protocol:
  - BMY-25368 or ranitidine was administered orally.
  - One hour later, aspirin was administered orally.
  - After a set period, the gastric mucosa was examined for lesions.

#### **Gastric Acid Secretion in Equine Models**

- Objective: To determine the dose-response effects of BMY-25368 on gastric acid secretion in foals.
- Animal Model: Five foals with food withheld.
- Experimental Workflow:





Click to download full resolution via product page

Workflow for Equine Gastric Secretion Study



- Methodology:
  - Five foals were used in a randomly assigned treatment sequence.
  - Doses of 0.02, 0.11, 0.22, and 1.10 mg/kg of body weight of BMY-25368 were administered intramuscularly.
  - A placebo was also used in the treatment sequence.
  - Following administration, gastric fluid was collected, and the hydrogen ion concentration and pH were measured to determine the effect of the compound.[4][5][6]

#### **Synthesis**

The synthesis of BMY-25368 can be achieved through the condensation of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in a suitable solvent such as methanol.[7] This reaction is a key step in forming the squaric acid monoamide core, which is a recognized bioisostere for carboxylic acids and is crucial for the biological activity of BMY-25368.

#### Conclusion

**BMY-25368 hydrochloride** is a potent and long-acting histamine H2 receptor antagonist with a well-defined chemical structure and mechanism of action. Preclinical studies in canine and equine models have established its superiority over older H2 blockers like ranitidine in terms of both potency and duration of action. The detailed experimental protocols and pharmacological data presented in this guide provide a solid foundation for further research and development of BMY-25368 or analogous compounds for the treatment of gastric acid-related disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. BMY-25368 hydrochloride | Histamine Receptor | 86134-36-3 | Invivochem [invivochem.com]
- 2. molnova.com [molnova.com]
- 3. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SK&F-94482, BMY-25368-药物合成数据库 [drugfuture.com]
- To cite this document: BenchChem. [Chemical structure of BMY-25368 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8449720#chemical-structure-of-bmy-25368-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com